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2,2,4-Trimethylpentane-1,3-diyl diformate

Cat. No.: B12130465
CAS No.: 5451-59-2
M. Wt: 202.25 g/mol
InChI Key: JJSQUEVEQCZSTG-UHFFFAOYSA-N
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Description

Contextualization of Diesters within Organic Synthesis and Materials Science

Diesters are a class of organic compounds characterized by the presence of two ester functional groups. They are integral to both organic synthesis and materials science, serving as key intermediates and high-performance products. In synthesis, the malonic ester synthesis is a classic method for preparing carboxylic acids, utilizing the reactivity of β-diesters like diethyl malonate. europa.eu Another fundamental reaction is the Dieckmann condensation, an intramolecular process where a diester reacts in the presence of a base to form a cyclic β-keto ester, a valuable scaffold for creating complex ring systems. sigmaaldrich.com

In materials science, diesters are widely employed as high-performance fluids and polymer additives. hallstarindustrial.com For over six decades, they have been a cornerstone in the formulation of synthetic lubricants, valued for their excellent thermal stability and low-temperature fluidity. nih.govosha.gov A significant application of diesters is as plasticizers, which are additives used to increase the flexibility and workability of polymers, most notably polyvinyl chloride (PVC). researchgate.netchemijournal.comhallstarindustrial.combuffalo.edu The choice of the diacid and alcohol components used to create the diester allows for the fine-tuning of properties such as viscosity, volatility, and biodegradability to meet the demands of specific applications, from automotive lubricants to flexible plastic goods. hallstarindustrial.comnih.govchemicalbook.com

Significance of the 2,2,4-Trimethylpentane (B7799088) Core Structure in Organic Chemistry

The 2,2,4-trimethylpentane backbone is a structural isomer of octane (B31449), famously known as isooctane, which serves as the 100-point standard on the octane rating scale for gasoline. google.comresearchgate.net Its highly branched structure is the key to its resistance to auto-ignition (knocking) in internal combustion engines. chemijournal.comresearchgate.net This high degree of branching is a defining feature that imparts specific physical properties.

In the case of 2,2,4-trimethylpentane-1,3-diyl diformate, the core structure is derived from its precursor, 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMPD). nih.gov The steric hindrance created by the multiple methyl groups influences the reactivity of the hydroxyl groups and the physical properties of the resulting esters. chemicalbook.com Research on copolyesters derived from branched secondary diols has shown that this type of branching can increase the glass transition temperature (Tg) and hydrophobicity while reducing crystallinity, leading to amorphous polymers with tunable properties. nih.govnih.govresearchgate.netrsc.org The diisobutyrate ester of TMPD, for instance, is noted for its low freezing point and high stability, making it an effective plasticizer in various conditions. patsnap.com

Table 1: Physical and Chemical Properties of the Precursor Diol

Property Value
Chemical Name 2,2,4-Trimethyl-1,3-pentanediol
CAS Number 144-19-4
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 232-234 °C
Melting Point 50-53 °C
Appearance White solid (at STP)

| Primary Uses | Intermediate for resins, polyesters, plasticizers, and coatings. sigmaaldrich.comchemicalbook.comnih.gov |

Current Research Trajectories and Academic Interest in this compound

Direct academic publications focusing specifically on this compound are scarce. However, significant research into its close analogues provides a clear indication of its potential areas of interest. The most studied derivatives are 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB, often sold under the trade name Texanol) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB or TXIB). atamankimya.comresearchgate.netatamanchemicals.com

Research on these compounds is heavily focused on their application as coalescing agents in latex paints and as primary plasticizers. atamankimya.comatamanchemicals.comchemicalbook.com The monoisobutyrate is a leading coalescent that promotes the formation of a stable, uniform film in paints and coatings. atamanchemicals.comchemicalbook.com The diisobutyrate is a non-toxic plasticizer used to impart flexibility to PVC products, including flooring and toys, and as a viscosity control agent. osha.govgoogle.com

The synthesis of these analogues is well-documented, typically involving the esterification of 2,2,4-trimethyl-1,3-pentanediol or its monoisobutyrate precursor with isobutyric acid, often using an acid catalyst. google.compatsnap.com A plausible and direct synthetic route for this compound would be the Fischer esterification of 2,2,4-trimethyl-1,3-pentanediol with two equivalents of formic acid.

Academic interest in the diformate derivative would likely stem from a desire to create a molecule with properties distinct from its larger analogues. The use of a formate (B1220265) ester group instead of an isobutyrate group would result in a lower molecular weight and potentially different polarity, volatility, and solvency characteristics. This could make it a candidate for applications requiring a more polar or volatile plasticizer or solvent. The study of such a compound would fit into the broader research trend of designing specialty esters with precisely tailored physical properties for advanced materials and formulations.

Table 2: Physical and Chemical Properties of a Key Analogue

Property Value
Chemical Name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)
CAS Number 6846-50-0
Molecular Formula C₁₆H₃₀O₄
Molecular Weight 286.41 g/mol
Boiling Point 280 °C
Melting Point -70 °C
Appearance Clear, colorless liquid

| Primary Uses | Plasticizer, viscosity control agent, intermediate. osha.govnist.gov |

Table of Mentioned Chemical Compounds

Chemical NameOther Names/AbbreviationsMolecular Formula
This compound-C₁₀H₁₈O₄
2,2,4-Trimethyl-1,3-pentanediolTMPDC₈H₁₈O₂
2,2,4-Trimethyl-1,3-pentanediol diisobutyrateTXIB, TMPD-DIBC₁₆H₃₀O₄
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrateTexanol, TMPD-MIBC₁₂H₂₄O₃
2,2,4-TrimethylpentaneIsooctaneC₈H₁₈
Diethyl malonate-C₇H₁₂O₄
Formic acid-CH₂O₂
Isobutyric acid-C₄H₈O₂
Polyvinyl chloridePVC(C₂H₃Cl)n

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B12130465 2,2,4-Trimethylpentane-1,3-diyl diformate CAS No. 5451-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5451-59-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3-formyloxy-2,2,4-trimethylpentyl) formate

InChI

InChI=1S/C10H18O4/c1-8(2)9(14-7-12)10(3,4)5-13-6-11/h6-9H,5H2,1-4H3

InChI Key

JJSQUEVEQCZSTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)COC=O)OC=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,2,4 Trimethylpentane 1,3 Diyl Diformate

Direct Esterification Routes

Direct esterification involves the formation of the ester linkage by reacting the hydroxyl groups of the diol with a carboxyl group or its activated derivative.

The most conventional method for preparing esters from an alcohol and a carboxylic acid is the Fischer-Speier esterification, commonly known as Fischer esterification. youtube.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction can be applied to the synthesis of 2,2,4-trimethylpentane-1,3-diyl diformate from 2,2,4-trimethyl-1,3-pentanediol (B51712) and formic acid.

The reaction mechanism involves the initial protonation of the formic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol then act as nucleophiles, attacking the activated carbonyl carbon. youtube.com This is followed by proton transfer and the elimination of a water molecule to form the ester. Since 2,2,4-trimethyl-1,3-pentanediol possesses both a primary and a sterically hindered secondary hydroxyl group, the reaction proceeds in two steps to yield the diformate. nih.govchemicalbook.com

Given that the reaction is reversible, high yields of the diester are contingent upon the effective removal of water from the reaction mixture. masterorganicchemistry.com This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent. cdnsciencepub.com

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of formic acid can be employed. These reactions are generally faster, often proceed under milder conditions, and are typically irreversible.

While simple acyl halides of formic acid, such as formyl chloride, are unstable, mixed anhydrides offer a viable alternative. cdnsciencepub.com For instance, a mixed formic acetic anhydride (B1165640), which can be prepared from formic acid and acetic anhydride, serves as an effective formylating agent. cdnsciencepub.com The reaction of 2,2,4-trimethyl-1,3-pentanediol with a mixed anhydride would proceed readily to form the diformate. These reactions are commonly conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct and drive the reaction to completion.

The yield of this compound is highly dependent on the specific reaction parameters.

Stoichiometry : To promote the formation of the diformate over the monoformate ester, a stoichiometric excess of the formylating agent is necessary. Typically, a molar ratio of slightly over 2:1 of formic acid (or its derivative) to the diol is used to ensure complete esterification of both hydroxyl groups.

Catalyst : In Fischer esterification, the concentration and type of acid catalyst are critical. Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective. google.com For reactions involving formic acid derivatives, the choice and amount of base used to scavenge the acidic byproduct can significantly impact the reaction rate and yield.

Temperature : Reaction temperature affects the rate of esterification. For Fischer esterification, reactions are often run at the reflux temperature of the solvent to facilitate both the reaction and the azeotropic removal of water. google.com

Water Removal : For equilibrium-controlled reactions, the continuous and efficient removal of water is arguably the most critical factor for achieving a high yield of the diester. masterorganicchemistry.com

Table 1: Illustrative Research Findings on the Influence of Reaction Conditions on Diformate Yield via Fischer Esterification

This table presents hypothetical data for illustrative purposes, based on general principles of Fischer esterification.

Diol:Acid Ratio (mol/mol)CatalystTemperature (°C)Reaction Time (h)Hypothetical Diformate Yield (%)
1:2.1p-TsOH (1 mol%)110 (Toluene reflux)875
1:2.5p-TsOH (1 mol%)110 (Toluene reflux)888
1:2.5H₂SO₄ (1 mol%)110 (Toluene reflux)690
1:2.5p-TsOH (1 mol%)801260
1:1.1p-TsOH (1 mol%)110 (Toluene reflux)845 (High monoester content)

Indirect Synthetic Strategies

Indirect methods involve the synthesis of the target diformate through alternative chemical transformations, such as converting another ester into the desired product.

Transesterification is a well-established process for converting one ester into another. google.com In this context, this compound could be synthesized by reacting the diol with a simple, low-boiling formate (B1220265) ester, such as methyl formate or ethyl formate.

The reaction involves the exchange of the alcohol portion of the ester. To drive the equilibrium towards the product side, the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture by distillation. Transesterification can be catalyzed by either acids (e.g., sulfuric acid, acid ion-exchange resins) or bases (e.g., sodium methoxide, potassium carbonate). google.com This method can be particularly useful as it may proceed under milder conditions than direct esterification with formic acid.

Table 2: Illustrative Research Findings on Transesterification Approaches

This table presents hypothetical data for illustrative purposes, based on general principles of transesterification.

Formate DonorCatalystTemperature (°C)Byproduct RemovedHypothetical Diformate Yield (%)
Methyl FormateSodium Methoxide (cat.)65Methanol92
Ethyl Formatep-TsOH (cat.)80Ethanol85
Methyl FormateDowex 50W x 2 (resin)70Methanol88
Ethyl FormatePotassium Carbonate80Ethanol78

Exploration of Tishchenko Reaction Variants for 1,3-Diols and Their Esters

The classic Tishchenko reaction involves the base-catalyzed disproportionation of an aldehyde to form an ester. wikipedia.orgorganic-chemistry.org For example, acetaldehyde (B116499) can be converted to ethyl acetate (B1210297) using aluminum alkoxides. wikipedia.org While not a direct route from the diol, variants of this reaction are relevant to the synthesis of 1,3-diol esters.

The Aldol-Tishchenko reaction is a tandem process that produces 1,3-diol monoesters. aalto.fi Furthermore, a known process for producing the diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol involves a Tishchenko-type reaction of an aldol (B89426) condensation product with another molecule of isobutyraldehyde (B47883). google.com

A potential, though speculative, indirect route to this compound could involve the Tishchenko reaction of paraformaldehyde, which is known to produce methyl formate in the presence of catalysts like aluminum methylate. wikipedia.org This methyl formate could then be utilized in a subsequent transesterification step as described previously. The direct crossed Tishchenko reaction between an aldehyde precursor of the diol and formaldehyde (B43269) to form the diformate is not a standard transformation but represents an area for potential synthetic exploration.

Potential Application of Multicomponent Reactions (MCRs) in Diformate Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, present an efficient and atom-economical approach to complex molecule synthesis. mdpi.comtaylorandfrancis.com While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct the core diol or to functionalize it.

The advantages of MCRs, such as operational simplicity, convergence, and the ability to generate molecular diversity, make them an attractive area of exploration. taylorandfrancis.comnih.gov For instance, a hypothetical MCR approach could involve the reaction of isobutyraldehyde, formaldehyde, and a suitable pronucleophile in a domino reaction to assemble the 2,2,4-trimethylpentane (B7799088) skeleton, which could then be hydroxylated and esterified.

Isocyanide-based MCRs, like the Passerini and Ugi reactions, are powerful tools for creating a variety of functional groups. mdpi.comnih.gov The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxyamide. nih.gov The Ugi reaction extends this by including a primary amine to produce a bis-amide. nih.gov While not directly yielding a diformate, these reactions highlight the potential of MCRs to rapidly build complex molecular architectures from simple precursors. youtube.com

Table 1: Illustrative Comparison of Common Multicomponent Reactions

Reaction NameNumber of ComponentsKey ReactantsPrimary Product
Passerini Reaction 3Isocyanide, Carboxylic Acid, Aldehyde/Ketoneα-Acyloxyamide
Ugi Reaction 4Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Primary Amineα-Acylamino Amide
Hantzsch Dihydropyridine Synthesis 4Aldehyde, 2 eq. β-Ketoester, AmmoniaDihydropyridine
Biginelli Reaction 3β-Ketoester, Aldehyde, UreaDihydropyrimidinone

Mechanistic Investigations of Diformate Formation

The formation of this compound from its corresponding diol, 2,2,4-trimethylpentane-1,3-diol, and formic acid is an esterification reaction. The mechanism of acid-catalyzed esterification, known as the Fischer esterification, is a well-established process that proceeds through a series of equilibrium steps. masterorganicchemistry.com

Elucidation of Reaction Intermediates

The Fischer esterification mechanism involves several key intermediates. masterorganicchemistry.com A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. youtube.com The process for one of the hydroxyl groups is initiated by the protonation of the carboxylic acid (formic acid), which activates it towards nucleophilic attack by the alcohol (the diol). This attack forms a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This process would occur at both hydroxyl groups of the diol to yield the diformate.

In the context of the synthesis of the related 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, the reaction of isobutyraldehyde in the presence of a catalyst can proceed through aldol condensation and Cannizzaro-type reactions, which would involve their own sets of intermediates. google.com For the diformate, formate itself can be considered an active intermediate in certain oxidation reactions, though this is more relevant to its decomposition than its synthesis via esterification. acs.orgchemrxiv.org

Analysis of Transition State Structures

The transition state in a chemical reaction is a particular configuration along the reaction coordinate that has the highest potential energy. researchgate.net For the esterification of a diol, the formation and breakdown of the tetrahedral intermediate are the key steps, each with its own transition state. researchgate.netrsc.org Computational studies on the esterification of other diols have elucidated the structure of these transition states. For example, in the esterification of a diol with boric acid, the transition state involves the boron atom changing from a trigonal to a tetrahedral geometry as a proton is transferred. rsc.org A similar principle applies to the Fischer esterification, where the carbonyl carbon of the protonated formic acid is attacked by the oxygen of the diol, leading to a tetrahedral transition state. masterorganicchemistry.comresearchgate.net The stereochemistry of the diol can influence the accessibility and energy of the transition state.

Kinetic and Thermodynamic Aspects of Esterification Processes

The Fischer esterification is a reversible process, and its outcome is governed by both kinetic and thermodynamic factors. masterorganicchemistry.com Kinetically, the rate of reaction can be influenced by the concentration of the catalyst, temperature, and the steric hindrance of the reactants. researchgate.net The esterification of the sterically hindered secondary hydroxyl group at the 3-position of 2,2,4-trimethylpentane-1,3-diol would be expected to be slower than the esterification of the primary hydroxyl group at the 1-position.

Process Intensification and Continuous Flow Synthesis Approaches

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow synthesis, a key tool in process intensification, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netmdpi.com

The synthesis of esters can be effectively translated to continuous flow systems. rsc.org For instance, the use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. mdpi.com The synthesis of related compounds, such as α-difluoromethyl-amino acids using fluoroform, has been successfully demonstrated in a continuous flow setup. rsc.orglookchem.com This approach minimizes the handling of potentially hazardous intermediates and allows for a more streamlined, multi-step synthesis. researchgate.net

For the synthesis of this compound, a continuous flow process could involve pumping a mixture of 2,2,4-trimethylpentane-1,3-diol, formic acid, and a solid-supported acid catalyst through a heated reactor coil. The product stream could then be subjected to in-line purification to continuously remove water and isolate the desired diformate. This would represent a significant improvement in efficiency and safety over a conventional batch process.

Catalysis in the Synthesis and Transformation of 2,2,4 Trimethylpentane 1,3 Diyl Diformate

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in the synthesis of esters and their precursors.

Brønsted and Lewis Acid Catalysis in Esterification

The esterification of an alcohol with a carboxylic acid is a reversible reaction that is often catalyzed by acids. Both Brønsted and Lewis acids can be employed to accelerate the formation of 2,2,4-trimethylpentane-1,3-diyl diformate from its corresponding diol and formic acid.

Brønsted Acid Catalysis: Brønsted acids, such as sulfuric acid and hydrochloric acid, are traditional catalysts for esterification. researchgate.netmdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. mdpi.com

Lewis Acid Catalysis: Lewis acids, such as metal salts, can also effectively catalyze esterification reactions. organic-chemistry.org In this mechanism, the Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.comorganic-chemistry.org A variety of Lewis acids, including magnesium perchlorate (B79767) and copper triflate, have been shown to be highly efficient catalysts for esterification, often under mild conditions. organic-chemistry.org

Metal-Mediated Catalysis for Diester Synthesis

The synthesis of the precursor diol, 2,2,4-trimethylpentane-1,3-diol, is often achieved through the Tishchenko reaction, a disproportionation reaction of aldehydes. wikipedia.orgorganic-chemistry.org This reaction is heavily reliant on metal-based catalysts.

Historically, aluminum alkoxides are the quintessential catalysts for the Tishchenko reaction. wikipedia.orgnih.gov Discovered by Vyacheslav Tishchenko, these catalysts are effective for the conversion of enolizable aldehydes into esters. wikipedia.org The reaction mechanism involves the coordination of the aldehyde to the Lewis acidic aluminum center, followed by a hydride shift. organic-chemistry.orgnih.gov For the synthesis of 2,2,4-trimethylpentane-1,3-diol, isobutyraldehyde (B47883) would be the starting material. The reaction proceeds via an aldol-Tishchenko pathway, where an initial aldol (B89426) addition is followed by a Tishchenko-type hydride transfer to yield the 1,3-diol monoester, which can then be hydrolyzed to the diol. organicreactions.org

Samarium iodide (SmI₂) has emerged as a powerful and versatile catalyst in organic synthesis, including in variations of the Tishchenko reaction. nih.govorganicreactions.org The Evans-Tishchenko reaction, for instance, utilizes catalytic samarium iodide to produce anti-1,3-diol monoesters from β-hydroxy ketones. nih.govorganicreactions.org This method is known for its high diastereoselectivity. organicreactions.org In the context of synthesizing the precursor for this compound, SmI₂-mediated reactions can offer a high degree of stereochemical control. nih.govnih.gov The strong oxophilicity of the samarium ion is a key factor in achieving high stereoselectivity. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. researchgate.netoru.edu

Development of Solid Acid Catalysts

Solid acid catalysts are a prominent class of heterogeneous catalysts used in esterification reactions. researchgate.netrsc.org These materials provide acidic sites on a solid support, facilitating the reaction without the need for corrosive and difficult-to-separate mineral acids. researchgate.net

Common types of solid acid catalysts applicable to esterification include:

Sulfated Metal Oxides: These materials, such as sulfated zirconia, possess strong acid sites and have been shown to be effective for various acid-catalyzed reactions.

Ion-Exchange Resins: Resins containing sulfonic acid groups (e.g., Amberlyst-15) are widely used as catalysts for esterification. oru.edu Their catalytic activity is influenced by their swelling properties, which affect reactant accessibility to the acid sites. oru.edu

Zeolites: These crystalline aluminosilicates have a well-defined pore structure and tunable acidity, making them suitable for shape-selective catalysis.

Sulfonated Mesoporous Silicas: Materials like SBA-15, functionalized with sulfonic acid groups, offer high surface areas and large pore sizes, enhancing catalytic activity. mdpi.com

Heteropolyacids: These complex proton acids, such as tungstophosphoric acid, can be supported on various materials to create highly active and reusable catalysts. oru.edu

The development of robust solid acid catalysts is a key area of research aimed at creating more sustainable and economically viable processes for the synthesis of esters like this compound. rsc.orgresearchgate.net

Application of Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the potential for functionalization of both the metal nodes and organic linkers make them promising candidates for heterogeneous catalysis. researchgate.net In the context of synthesizing this compound, MOFs can offer significant advantages, particularly in overcoming the steric hindrance presented by the 2,2,4-trimethyl-1,3-pentanediol (B51712) substrate.

The catalytic activity of MOFs in esterification reactions is often attributed to the Lewis acidic sites at the metal nodes. nih.gov For instance, Zirconium-based MOFs, such as those from the UiO-66 series, are known for their exceptional chemical and thermal stability and have been investigated as catalysts for esterification. nih.govmdpi.com The Lewis acidic Zr(IV) sites within the MOF structure can activate the carbonyl group of formic acid, facilitating nucleophilic attack by the hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol. The general mechanism for a Lewis acid-catalyzed esterification is depicted below:

General Mechanism for Lewis Acid MOF-Catalyzed Esterification

Activation of Carboxylic Acid: The formic acid coordinates to a Lewis acidic metal site (e.g., Zr⁴⁺) in the MOF, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group of 2,2,4-trimethyl-1,3-pentanediol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyls of the formic acid.

Water Elimination: A molecule of water is eliminated, and the ester is formed.

Catalyst Regeneration: The ester product dissociates from the metal site, regenerating the active catalyst.

The confined spaces within the MOF pores can also impart shape selectivity, potentially favoring the formation of the diformate over mono-formylated or other side products. While direct studies on the use of MOFs for the synthesis of this compound are not extensively reported, the principles of MOF-catalyzed esterification of other alcohols and diols provide a strong basis for their potential application. The table below outlines representative MOF catalysts and their performance in related esterification reactions, which can be extrapolated to the synthesis of the target diformate.

Interactive Data Table: Representative MOF Catalysts in Esterification Reactions

CatalystSubstrate(s)Product(s)Key Findings
UiO-66(Zr) Lauric acid and methanol (B129727)Methyl laurateCatalytic activity is dependent on the number of defect sites, which act as Lewis acid centers. nih.gov
MOF-808(Zr) Oleic acid and methanolMethyl oleateHigh surface area and accessible Lewis acid sites contribute to its catalytic efficacy in biodiesel production models. nih.gov
MIL-125(Ti) Oleic acid and methanolMethyl oleateDemonstrates good thermal and chemical stability, making it a viable heterogeneous catalyst for esterification. nih.gov
ZIF-8(Zn) Oleic acid and methanolMethyl oleateShows catalytic activity, though its performance can be influenced by the reaction conditions and the nature of the fatty acid. nih.gov

Polyoxometalate Catalysts in Related Oxidation/Esterification Processes

Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster anions, typically of early transition metals in high oxidation states, such as tungsten, molybdenum, and vanadium. researchgate.net Their properties, including strong Brønsted and Lewis acidity, redox activity, and high thermal and oxidative stability, make them highly versatile catalysts for a range of organic transformations, including esterification. mdpi.comresearchgate.net

For the synthesis of this compound, POMs of the Keggin-type, such as H₃PW₁₂O₄₀, are particularly relevant due to their strong Brønsted acidity. researchgate.net The catalytic cycle for a Brønsted acid-catalyzed esterification, such as the Fischer-Speier esterification, involves the protonation of the carboxylic acid (formic acid) by the POM catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (2,2,4-trimethyl-1,3-pentanediol).

The general mechanism for a Brønsted acid-catalyzed esterification is as follows:

Protonation of the Carbonyl Oxygen: The Brønsted acid catalyst protonates the carbonyl oxygen of the formic acid.

Nucleophilic Attack: The alcohol's hydroxyl group attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: A water molecule is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the catalyst.

POMs can be utilized as homogeneous or heterogeneous catalysts. For heterogeneous applications, they can be supported on various materials like silica, titania, or zirconia to enhance stability and facilitate catalyst recovery. researchgate.net The tunable acidity of POMs, achieved by altering their constituent metals, allows for the optimization of catalytic activity for specific substrates. nii.ac.jp The following table presents examples of POMs used in esterification reactions, highlighting their potential applicability for the synthesis of this compound.

Interactive Data Table: Polyoxometalate Catalysts in Esterification

CatalystSubstrate(s)Product(s)Key Findings
H₃PW₁₂O₄₀/SiO₂ Acetic acid and n-butanoln-Butyl acetate (B1210297)Supported Keggin-type heteropolyacid shows high catalytic activity and can be recycled. The support enhances the catalyst's surface area and stability.
TBA-P-Al-Zr Linoleic acid and methanolMethyl linoleateA POM-based Lewis acid catalyst that is effective for the esterification of free fatty acids in a heterogeneous system. nii.ac.jp
H₄[PVMo₁₁O₄₀] Humins and methanolFormic and acetic acid estersDemonstrates selective oxidation and esterification of complex biomass-derived substrates. researchgate.net
[Cₙ(MIM)₂]PW₁₂O₄₀ --Dicationic ionic liquid-modified POMs have shown potential in various catalytic processes, including those relevant to esterification. nih.gov

Asymmetric Catalysis for Enantioselective Diformate Synthesis

The 2,2,4-trimethyl-1,3-pentanediol precursor to the target diformate possesses a chiral center at the C3 position. Consequently, the synthesis of this compound from a racemic mixture of the diol would result in a racemic mixture of the diformate. Asymmetric catalysis offers a powerful strategy to selectively synthesize one enantiomer of a chiral compound. In the context of diols, two primary strategies are employed: kinetic resolution of a racemic diol and desymmetrization of a meso-diol.

Kinetic Resolution: This process involves the differential reaction rate of the two enantiomers of a racemic starting material with a chiral catalyst or reagent. In the case of racemic 2,2,4-trimethyl-1,3-pentanediol, a chiral catalyst could selectively catalyze the formylation of one enantiomer at a faster rate than the other. This would lead to the formation of an enantioenriched monoformate and the unreacted, enantioenriched diol. A subsequent formylation step could then yield the enantioenriched diformate. Lipases are commonly used biocatalysts for the kinetic resolution of alcohols and diols through enantioselective acylation. nih.govnih.gov

Desymmetrization: This strategy applies to meso compounds, which are achiral molecules containing stereocenters. If a meso-diol with a plane of symmetry is used, a chiral catalyst can selectively acylate one of the two prochiral hydroxyl groups, leading to a chiral monoester. While 2,2,4-trimethyl-1,3-pentanediol itself is not a meso compound, the principle of desymmetrization is a key concept in asymmetric synthesis. For instance, the desymmetrization of meso-1,2-diols has been effectively achieved using chiral organocatalysts, such as those derived from 1,2-diamines or 4-pyrrolidinopyridine. nih.govnii.ac.jp

While specific studies on the asymmetric synthesis of this compound are scarce, research on the enantioselective acylation of other diols provides valuable insights. The following table summarizes relevant findings in the asymmetric acylation of diols, which could inform the development of a catalytic system for the enantioselective synthesis of the target diformate.

Interactive Data Table: Asymmetric Acylation of Diols

Catalyst/MethodSubstrate TypeReactionKey Findings
Chiral 1,2-Diamine Organocatalyst meso-1,2-diolsDesymmetrization via benzoylation and silylationAchieves excellent enantioselectivities for a range of cyclic and acyclic meso-1,2-diols. nih.gov
C₂-Symmetric Chiral 4-Pyrrolidinopyridines meso-diolsEnantioselective acylationEffective in the asymmetric desymmetrization of various meso-diols, with enantioselectivity dependent on catalyst structure. nii.ac.jp
Lipase PSL-C from Pseudomonas cepacia Racemic 1,2-diols with a quaternary centerKinetic resolution via selective acylationGood conversions and enantioselectivities are achieved, and the biocatalyst can be reused. nih.gov
Copper-Catalyzed Dehydrogenative Si-O Coupling anti-1,3-diolsRegioselective kinetic resolutionProvides a method for the kinetic resolution of 1,3-diols with good to excellent selectivity factors. nih.gov

Derivatization and Analogues of 2,2,4 Trimethylpentane 1,3 Diyl Diformate

Synthesis and Characterization of Related 2,2,4-Trimethylpentane-1,3-diol Esters

The esterification of 2,2,4-trimethyl-1,3-pentanediol (B51712) can be achieved with a range of carboxylic acids and their derivatives, leading to a diverse family of esters. The synthesis and properties of diisobutyrate, dibenzoate, dipropionate, and various monoesters are of particular industrial and academic interest.

Diisobutyrate Derivatives

The diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol is a well-characterized compound used as a plasticizer and coalescing agent. nih.govgoogle.com Its synthesis can be achieved through several routes. A common industrial method involves the self-condensation of isobutyraldehyde (B47883) in the presence of an alkali metal hydroxide (B78521) catalyst. This process initially forms the monoester, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, which can be further reacted to yield the diester. researchgate.net

Another described synthesis involves the direct esterification of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate with isobutyric acid using a solid acid catalyst in a fixed-bed continuous reactor at temperatures between 70-150 °C. nih.gov A distinct process utilizes the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct from the production of the monoisobutyrate ester, with isobutyric acid in the presence of a strong acid catalyst like p-toluenesulfonic acid at temperatures of 80°C to 200°C. chemicalbook.com

The physical and chemical properties of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate are well-documented. It is a liquid at room temperature with a very low freezing point. lubesngreases.comthegoodscentscompany.com

Table 1: Physical and Chemical Properties of 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate

PropertyValueSource(s)
Molecular Formula C16H30O4 lubesngreases.com
Molar Mass 286.41 g/mol lubesngreases.com
Appearance Liquid lubesngreases.com
Boiling Point 280 °C thegoodscentscompany.com
Melting Point -70 °C thegoodscentscompany.com
Density 0.941 g/mL at 25 °C thegoodscentscompany.com
Refractive Index n20/D 1.434 thegoodscentscompany.com
CAS Number 6846-50-0 lubesngreases.com

Dibenzoate and Dipropionate Analogues

The dibenzoate and dipropionate esters represent analogues with different steric and electronic profiles compared to the diformate and diisobutyrate.

2,2,4-Trimethylpentane-1,3-diyl dibenzoate is used in commercial products such as nail polish. google.com Its synthesis can be accomplished via the transesterification of 2,2,4-trimethyl-1,3-pentanediol with methyl benzoate. nih.gov This compound is a high-boiling liquid.

Table 2: Physical and Chemical Properties of 2,2,4-Trimethylpentane-1,3-diyl Dibenzoate

PropertyValueSource(s)
Molecular Formula C22H26O4
Molar Mass 354.44 g/mol
Boiling Point 225-227 °C at 55 mmHg
Density 1.075 g/mL at 25 °C
Refractive Index n20/D 1.532
CAS Number 68052-23-3 researchgate.net

2,2,4-Trimethylpentane-1,3-diyl dipropionate is another diester derivative. While detailed synthesis methods are not widely published, its chemical identity and basic properties have been established. nih.gov

Table 3: Computed Properties of 2,2,4-Trimethylpentane-1,3-diyl Dipropionate

PropertyValueSource(s)
Molecular Formula C14H26O4 nih.gov
Molar Mass 258.35 g/mol nih.gov
CAS Number 6870-83-3 nih.gov

Monoester Formates and Other Monocarboxylates

Mono-esterified derivatives of 2,2,4-trimethyl-1,3-pentanediol are important intermediates and commercial products themselves.

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is a widely used coalescing agent in latex paints and inks. chemicalbook.comatamanchemicals.com It is a high-boiling, colorless liquid with a mild odor. lubesngreases.comeuropa.eu Its synthesis is a key industrial process, often starting from isobutyraldehyde using an alkali catalyst, such as sodium hydroxide or sodium alcoholates, in a one-step process that involves both aldol (B89426) condensation and a Tishchenko reaction. researchgate.netchemicalbook.comgoogle.com The reaction temperature and catalyst concentration are key parameters in optimizing the yield and selectivity towards the monoester. chemicalbook.com

Table 4: Physical and Chemical Properties of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate

PropertyValueSource(s)
Molecular Formula C12H24O3 chemicalbook.com
Molar Mass 216.32 g/mol chemicalbook.com
Appearance Colorless Liquid lubesngreases.com
Boiling Point 255 °C chemicalbook.com
Melting Point -50 °C chemicalbook.com
Density 0.95 g/mL at 25 °C chemicalbook.com
CAS Number 25265-77-4 chemicalbook.comeuropa.eu

Structure-Reactivity Relationships in 2,2,4-Trimethylpentane-1,3-diyl Ester Derivatives

The reactivity of the ester derivatives of 2,2,4-trimethyl-1,3-pentanediol, particularly their hydrolytic stability, is strongly influenced by the structure of both the parent diol and the attached carboxylate groups. The diol itself, 2,2,4-trimethyl-1,3-pentanediol, is a sterically hindered neopentyl-type glycol. chemicalbook.com This steric bulk around the hydroxyl groups provides a degree of protection to the resulting ester linkages.

The stability of an ester is significantly enhanced when the carbonyl group is sterically hindered. lubesngreases.com This is achieved by having branching at the alpha-position of the acid component. lubesngreases.com Therefore, esters derived from isobutyric acid (2-methylpropanoic acid) and benzoic acid would be expected to exhibit greater hydrolytic stability compared to those from less hindered acids like formic acid or propionic acid.

Diisobutyrate and Dibenzoate: These esters combine the hindered diol backbone with bulky, branched (isobutyrate) or aromatic (benzoate) acid groups. This dual steric hindrance makes them highly resistant to hydrolysis, which is a desirable property in applications like plasticizers and coatings where longevity is required. lubesngreases.comatamanchemicals.com

Dipropionate and Diformate: These esters would be expected to be more susceptible to hydrolysis compared to their diisobutyrate and dibenzoate counterparts due to the reduced steric hindrance of the propionate (B1217596) and formate (B1220265) groups.

Reactivity of Hydroxyl Groups: The parent diol has one primary and one secondary hydroxyl group. chemicalbook.com The primary hydroxyl group is generally more reactive towards esterification than the more sterically hindered secondary hydroxyl group. This difference in reactivity allows for the selective synthesis of monoesters under controlled conditions.

In general, the rate of hydrolysis is pH-dependent, and for many esters, their utility is limited to a pH range of 5 to 10. google.com Esters with significant steric hindrance, however, can show surprising stability even at high and low pH values. google.com

Functionalization Strategies of the 2,2,4-Trimethylpentane (B7799088) Backbone for Diverse Ester Formations

Several key chemical strategies are employed to functionalize the 2,2,4-trimethylpentane-1,3-diol backbone to form its various ester derivatives.

Aldol Condensation and Tishchenko Reaction: This is a primary industrial route that does not start with the pre-formed diol. Isobutyraldehyde is used as the raw material, which, in the presence of a base catalyst (e.g., sodium hydroxide, sodium alcoholate), undergoes an initial aldol condensation followed by a Tishchenko-type disproportionation reaction to directly yield 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. chemicalbook.comgoogle.com This is an efficient one-pot synthesis for the monoester.

Direct Esterification: This classical method involves reacting the pre-formed 2,2,4-trimethyl-1,3-pentanediol with a carboxylic acid (e.g., isobutyric acid, benzoic acid) in the presence of an acid catalyst. The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. nih.gov This method allows for the synthesis of a wide variety of symmetrical and unsymmetrical diesters by selecting the appropriate carboxylic acid(s).

Transesterification: This strategy involves the reaction of the diol with a pre-existing ester, typically a simple methyl or ethyl ester, in the presence of a catalyst. For example, 2,2,4-trimethyl-1,3-pentanediol dibenzoate can be produced by the transesterification of the diol with methyl benzoate. nih.gov This method is particularly useful when the desired carboxylic acid is not readily available or is difficult to handle.

Functionalization of Byproducts: Creative strategies have been developed to utilize byproducts from other related chemical processes. One such method involves the acid-catalyzed reaction of 2,4-diisopropyl-5,5-dimethylmetadioxane (a byproduct from monoester production) with isobutyric acid to yield the diisobutyrate ester, providing an efficient route for converting a waste stream into a valuable product. chemicalbook.com

These functionalization strategies highlight the chemical versatility of the 2,2,4-trimethylpentane-1,3-diol structure, enabling the targeted synthesis of a broad range of esters with tailored properties.

Advanced Characterization and Spectroscopic Analysis in Research

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is a cornerstone for the analysis of 2,2,4-Trimethylpentane-1,3-diyl diformate, enabling both the quantification of purity and the isolation of the material for further study. The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific analytical goal, such as preparative separation or real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of esters like this compound. For analogous compounds such as 2,2,4-Trimethylpentane-1,3-diyl dibenzoate and the corresponding diisobutyrate, reverse-phase (RP) HPLC methods have proven effective. sielc.comlookchem.com These methods are scalable and can be adapted for preparative separation to isolate impurities or the main compound. sielc.com

A typical analytical setup would employ a mixed-mode or specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically substituted with formic acid. sielc.com The high degree of UV transmittance and low evaporation residue of HPLC-grade solvents are ideal for achieving reproducible separations.

Table 1: Illustrative HPLC Conditions for Analysis of this compound Analogs

ParameterConditionReference
ColumnNewcrom R1, reverse-phase sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water sielc.com
ModifierPhosphoric Acid (standard) or Formic Acid (MS-compatible) sielc.com
ApplicationAnalytical purity, preparative separation of impurities sielc.com

Gas chromatography (GC), often coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is highly suitable for monitoring the progress of reactions that produce this compound. Given the volatility of the parent alkane, 2,2,4-trimethylpentane (B7799088), GC is a natural choice for analyzing related compounds. The synthesis of the diformate ester from its parent diol can be tracked by observing the consumption of the starting material and the emergence of the product peak. In studies of the atmospheric reactions of 2,2,4-trimethylpentane, GC-FID and GC-MS were the primary techniques for identifying and quantifying various products. This underscores the utility of GC in analyzing the structural isomers and derivatives of trimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound. A combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments can elucidate the complete bonding framework, stereochemistry, and even the conformational dynamics of the molecule.

While specific spectral data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted with high confidence based on the known spectra of its precursors, 2,2,4-trimethyl-1,3-pentanediol (B51712), and the fundamental principles of NMR. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the formate (B1220265) protons (O-CHO) at a downfield chemical shift, typically around 8.0 ppm. The protons on the carbon backbone (C1-H₂, C3-H, and C4-H) would appear at shifts influenced by the adjacent ester groups. The methyl groups would give rise to multiple signals in the upfield region (0.9-1.5 ppm).

The ¹³C NMR spectrum provides a count of the unique carbon atoms. spectrabase.com The carbonyl carbons of the formate groups would be the most downfield signals (around 160-165 ppm). The carbons bonded to oxygen (C1 and C3) would appear in the 60-80 ppm range, while the aliphatic carbons of the pentane (B18724) backbone and methyl groups would be found further upfield (15-55 ppm). spectrabase.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted Chemical Shift (ppm)Expected Multiplicity / Notes
Formate Protons (O-CHO)~8.0Two singlets (for non-equivalent formate groups)
Backbone Protons (CH, CH₂)~2.0 - 5.5Complex multiplets due to coupling
Methyl Protons (CH₃)~0.9 - 1.5Singlets and doublets
Formate Carbons (O-CHO)~160 - 165Two distinct signals expected
Oxygenated Carbons (C-O)~60 - 80Signals for C1 and C3
Aliphatic Carbons (C, CH, CH₃)~15 - 55Signals for C2, C4, C5 and methyl carbons

The structure of this compound contains two stereocenters at the C3 and C4 positions, leading to the possibility of multiple diastereomers. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative stereochemistry. These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial arrangement of the substituents around the chiral centers can be mapped, allowing for the unambiguous assignment of the diastereomeric form.

Solid-state NMR (ssNMR) provides critical insights into the structure and dynamics of molecules in the solid phase. nih.gov The study of molecular motion in crystalline or amorphous solid forms of this compound and its analogs can be accomplished by measuring NMR relaxation times, such as the spin-lattice relaxation time (T₁) and the spin-lattice relaxation time in the rotating frame (T₁ρ). jeol.com

These relaxation parameters are sensitive to molecular motions occurring on different timescales. For instance, the rotation of the methyl groups on the t-butyl and isopropyl moieties, as well as larger-scale conformational flexing of the pentane backbone, would influence the relaxation rates. By measuring these rates as a function of temperature, researchers can develop a detailed model of the motional dynamics within the solid material. jeol.com This is particularly relevant for understanding the physical properties of related polymeric materials and solid dispersions where molecular mobility is a key factor. jeol.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. In a typical mass spectrometry experiment, the sample is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C10H18O4, the expected molecular weight is approximately 202.25 g/mol . rcsb.orgnih.gov In a mass spectrum, the molecular ion peak ([M]+) would be expected at an m/z corresponding to this molecular weight.

The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for esters involve the cleavage of the C-O bond or the C-C bond adjacent to the carbonyl group. For this compound, characteristic fragments would likely arise from the loss of the formate groups (HCOO) or parts of the trimethylpentane backbone.

Hypothetical Mass Spectrometry Data for this compound:

m/z (Mass-to-Charge Ratio) Possible Fragment Ion Interpretation
202[C10H18O4]+Molecular Ion
157[C9H17O2]+Loss of a formate group (-HCOO)
113[C7H13O]+Further fragmentation of the pentane chain
57[C4H9]+t-Butyl cation, a stable fragment

This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

For a chiral compound like this compound, which has stereocenters, X-ray crystallography can be used to determine the absolute configuration of the molecule, provided a suitable single crystal can be grown. The analysis of the diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the atomic positions can be determined.

As of the latest available information, no public records of a crystal structure determination for this compound exist. Such a study would provide definitive proof of its stereochemistry and solid-state conformation.

Hypothetical Crystallographic Data for this compound:

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the unit cell
ZThe number of molecules per unit cell
Calculated DensityThe density of the crystal calculated from the crystallographic data

This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.

Theoretical and Computational Chemistry Studies of 2,2,4 Trimethylpentane 1,3 Diyl Diformate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of 2,2,4-trimethylpentane-1,3-diyl diformate would reveal key details about its chemical nature. Methods such as calculating the molecular orbitals (HOMO/LUMO) would indicate the most likely sites for electron donation and acceptance, providing insights into its reactivity. A Natural Bond Orbital (NBO) analysis could be used to quantify the charge distribution on each atom, identify the nature of the chemical bonds (e.g., sigma, pi), and describe delocalization effects, such as the resonance within the formate (B1220265) ester groups.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in various three-dimensional arrangements known as conformations. Conformational analysis is the study of the energetics of these different spatial arrangements. libretexts.org The Z (or cis) conformation of the ester group is generally favored over the E (or trans) conformation due to a combination of steric and electronic factors. researchgate.net However, for formate esters specifically, the smaller steric hindrance of the formyl hydrogen can sometimes make the E-conformer more favorable from a steric standpoint, though dipole-dipole interactions often still favor the Z-conformer. researchgate.net

A systematic search of the potential energy surface by rotating the dihedral angles of the key rotatable bonds would identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. This allows for the construction of a detailed energy landscape. The bulky trimethylpentane backbone would introduce significant steric interactions, influencing the preferred orientations of the formate groups. lumenlearning.com The relative energies of the conformers would determine their population distribution at a given temperature.

Below is a hypothetical data table illustrating the kind of results a conformational analysis might yield. The energy values are purely illustrative.

ConformerDihedral Angle (O=C-O-C) 1Dihedral Angle (O=C-O-C) 2Relative Energy (kJ/mol)
10° (Z)0° (Z)0.0
20° (Z)180° (E)5.2
3180° (E)180° (E)10.8
460° (gauche)0° (Z)15.3

Density Functional Theory (DFT) and Coupled-Cluster (CC) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. researchgate.netnih.gov For this compound, DFT could be employed to investigate reactions such as hydrolysis (reaction with water), which would involve the cleavage of the ester bonds.

Such a study would involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction would be optimized.

Finding Transition States: The transition state structure for each step of the reaction would be located. This is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Determining Reaction Enthalpy: The energy difference between the products and reactants indicates whether the reaction is exothermic or endothermic.

Coupled-Cluster (CC) methods, while more computationally expensive, offer a higher level of accuracy (often referred to as the "gold standard" in quantum chemistry) and could be used to refine the energies of key structures along the reaction pathway identified with DFT.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic parameters that are invaluable for the experimental identification and characterization of a molecule.

Vibrational Frequencies: Calculating the vibrational frequencies corresponds to predicting the infrared (IR) spectrum. The positions and intensities of the absorption bands can be correlated with specific molecular motions (e.g., C=O stretching, C-H bending). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. nist.gov

NMR Chemical Shifts: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated to predict the Nuclear Magnetic Resonance (NMR) spectrum. This is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

ParameterPredicted ValueExperimental Value
IR: C=O Stretch (cm⁻¹)17251720
IR: C-O Stretch (cm⁻¹)11801175
¹H NMR: O-CH₂ (ppm)4.154.12
¹³C NMR: C=O (ppm)161.0160.5

Molecular Dynamics Simulations

While quantum mechanics focuses on the detailed electronic structure of one or a few molecules, molecular dynamics (MD) simulations are used to study the motion and interactions of a large ensemble of molecules over time.

Intermolecular Interactions and Aggregation Behavior

MD simulations of this compound would provide insights into its bulk properties. By simulating a system containing many molecules of the compound, one could study:

Intermolecular Forces: The nature and strength of the forces between molecules (e.g., dipole-dipole interactions from the ester groups, van der Waals forces from the alkyl chains).

Liquid Structure: The arrangement of molecules in the liquid state, characterized by radial distribution functions.

Aggregation: Whether the molecules tend to self-associate or form aggregates in different environments.

Transport Properties: Properties like viscosity and diffusion coefficients could be estimated from the simulation trajectories.

These simulations would be crucial for understanding how the molecular-level properties of this compound give rise to its macroscopic behavior.

Solvent Effects on Molecular Conformation and Reactivity

Without experimental or computational data, any discussion on specific solvent effects would be purely speculative. Future research in this area would likely involve using computational methods such as Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Models) to predict changes in dihedral angles, bond lengths, and electronic distribution in different solvent environments.

Computational Approaches to Host-Guest Interactions (if applicable to this compound or its Precursors)

There are no specific computational studies on the host-guest interactions of this compound. Research on its precursor, 2,2,4-trimethyl-1,3-pentanediol (B51712) nih.gov, and its other derivatives like 2,2,4-trimethylpentane-1,3-diyl dibenzoate epa.govsielc.com and 2,2,4-trimethylpentane-1,3-diyl dipropionate nih.gov, also lacks specific computational data regarding their inclusion in host molecules like cyclodextrins or calixarenes.

Computational studies in this area would be instrumental in designing systems for controlled release, catalysis, or molecular recognition. Molecular docking and molecular dynamics simulations could predict the most stable conformations of the guest molecule within a host cavity and calculate the binding energies, providing insight into the strength and nature of these non-covalent interactions.

Applications in Materials Science Research

Polymer Chemistry

In the field of polymer chemistry, this diformate ester holds potential primarily as a building block or modifier for polyesters, influencing their synthesis and final properties.

Polyesters are typically synthesized through condensation polymerization, a process that involves the reaction between a dicarboxylic acid (or its derivative) and a diol, eliminating a small molecule like water. libretexts.orgyoutube.com The precursor to the title compound, 2,2,4-trimethyl-1,3-pentanediol (B51712), is known to be used as an intermediate in the manufacturing of polyesters and other resins. nih.gov

Given this, 2,2,4-trimethylpentane-1,3-diyl diformate could theoretically participate in polyester (B1180765) synthesis via a transesterification reaction with a diol. In this scenario, the formate (B1220265) groups would react with the hydroxyl groups of the diol monomer, releasing methanol (B129727) to form the new ester linkages of the polymer backbone. However, it should be noted that the use of a diacid or a more reactive diester (like a dimethyl ester) in conjunction with a diol is the more conventional route for polyester production. libretexts.org There is no direct evidence in the reviewed literature of this compound being used commercially for this purpose.

The incorporation of the 2,2,4-trimethylpentane (B7799088) moiety into a polymer backbone is expected to significantly influence the material's properties. The bulky and asymmetric nature of this group would likely disrupt the regular packing of polymer chains. This disruption would, in turn, lower the degree of crystallinity, leading to a more amorphous polymer.

Analogous compounds provide insight into these potential effects. For instance, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is widely used as a coalescing agent and plasticizer in latex paints, where it enhances film flexibility and integrity. atamanchemicals.com The introduction of ester groups into a polymer chain generally impacts its thermal characteristics. researchgate.net Studies on copolyesters show that increasing the molar content of bulky or alkyl-substituted monomers can lead to a decrease in melting temperature (Tₘ) and crystallization temperature (T꜀), while having a varied effect on the glass transition temperature (T₉). mdpi.com

Table 1: Predicted Influence of this compound on Polymer Properties

Polymer PropertyPredicted Effect of IncorporationStructural RationaleSupporting Analogue
CrystallinityDecreaseBulky, asymmetric trimethylpentane group hinders chain packing.General principle for irregularly shaped monomers.
FlexibilityIncreaseReduced crystallinity and potential plasticizing effect.2,2,4-trimethyl-1,3-pentanediol monoisobutyrate acts as a plasticizer. atamanchemicals.com
Melting Temperature (Tₘ)DecreaseDisruption of crystal lattice stability. researchgate.netAlkyl-substituted polyesters show decreased Tₘ with higher substitution. mdpi.com
Glass Transition Temp. (T₉)VariableDepends on the balance between increased free volume and chain stiffness.Studies on various copolyesters show minor or variable changes in T₉. mdpi.com

While no specific copolymerization studies involving this compound have been documented, its use as a comonomer represents a key strategy for tailoring polymer properties. Copolymerization involves incorporating two or more different monomers into the same polymer chain. mdpi.com

In the context of polyesters like poly(ethylene terephthalate) (PET), which is made from terephthalic acid and ethane-1,2-diol, introducing a third monomer like this compound (or its parent diol) would create a copolyester. essentialchemicalindustry.org The purpose of such an inclusion would be to modify the properties of the final material, for example, to reduce crystallinity, improve impact strength, or lower the processing temperature. The synthesis of copolymers from different active esters has been explored to create materials with varied reactivity and thermal properties. mdpi.com The specific reactivity ratios of the diformate with other common polyester monomers would need to be determined experimentally to predict the resulting polymer sequence (i.e., random, alternating, or block).

Inclusion polymerization is a fascinating area of supramolecular chemistry where polymer chains are formed within the channels or cavities of crystalline host molecules. mdpi.comrsc.org This templating effect can lead to polymers with unique stereoregularity and morphology. A key concept in this field is host-guest chemistry, where a "guest" molecule fits within a "host" molecule's cavity. mdpi.com

Bulky, non-polar groups are excellent candidates for guest molecules. The adamantane (B196018) group, a rigid and bulky hydrocarbon, is a classic example of a guest that forms stable inclusion complexes with host molecules like cyclodextrins. nih.govmdpi.com These interactions are fundamental to creating nanomedicines and other functional supramolecular systems. mdpi.com

The 2,2,4-trimethylpentane group of the diformate shares key characteristics with adamantane, namely its bulky, hydrophobic nature. This suggests it could act as a guest moiety within appropriate host systems. If monomers of this compound were encapsulated within the channels of a host lattice before polymerization, it could lead to the formation of a polymer inclusion complex. This mechanism could potentially be used to synthesize polymers with highly controlled structures.

Table 2: Comparison of Potential Guest Moieties for Inclusion Polymerization

FeatureAdamantane (Known Guest)2,2,4-Trimethylpentane Moiety (Potential Guest)Relevance to Host-Guest Chemistry
StructureRigid, cage-like polycyclic alkaneBranched, acyclic alkaneProvides the necessary bulk to fit snugly within a host cavity.
NatureHydrophobic, non-polarHydrophobic, non-polarHydrophobic interactions are a primary driving force for complexation in aqueous media.
SizeAppropriate for β- and γ-cyclodextrin cavitiesComparable cross-sectional diameterSize and shape complementarity between host and guest is crucial for stable complex formation. mdpi.com

Development of Advanced Functional Materials

Beyond polymerization, small molecules like this compound can serve as crucial intermediates in the synthesis of other high-value chemicals.

The parent diol, 2,2,4-trimethyl-1,3-pentanediol, is a known intermediate for a range of products including plasticizers, resins, and polyols. nih.gov Its ester derivatives are particularly valuable. For example, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate is used as a plasticizer in PVC and as an intermediate in the manufacture of surfactants and resins. atamanchemicals.com The monoisobutyrate ester is a premier coalescing agent in paints and can also be used as an intermediate for other plasticizers. atamanchemicals.com

Following this pattern, this compound can be viewed as a specialty chemical itself or as a reactive intermediate. The formate ester groups can undergo transesterification with various alcohols or acids to synthesize a library of other specialty esters. This would allow for the fine-tuning of properties like boiling point, viscosity, and solvency for applications in coatings, adhesives, and plasticizers. For instance, reacting the diformate with a long-chain fatty alcohol could yield a novel emollient or lubricant.

Design of New Materials with Tailored Rheological or Mechanical Properties

The unique molecular architecture of this compound, characterized by its bulky and asymmetric trimethylpentane core coupled with short-chain formate esters, presents intriguing possibilities for the design of new materials with precisely controlled rheological and mechanical characteristics. While direct research on the application of this specific diformate in materials science is not extensively documented in publicly available literature, we can extrapolate its potential impact based on the well-established principles of polymer science and the known effects of structurally related compounds. The incorporation of such a molecule as a plasticizer, a comonomer, or a modifying additive in a polymer matrix is anticipated to induce significant changes in the material's flow behavior and its response to mechanical stress.

The introduction of this compound into a polymer system can be hypothesized to influence the intermolecular forces between polymer chains. The bulky, branched structure of the trimethylpentane group would likely increase the free volume within the polymer matrix, pushing the polymer chains further apart. This increase in intermolecular spacing would reduce the efficiency of chain packing and weaken the van der Waals forces, leading to a decrease in the material's glass transition temperature (Tg). A lower Tg is indicative of increased segmental mobility of the polymer chains, which would manifest as enhanced flexibility and reduced brittleness at lower temperatures.

Detailed Research Findings

Although specific studies on this compound are limited, research on analogous short-chain esters and branched plasticizers provides a framework for predicting its behavior. It is projected that the primary influence of this diformate would be a plasticizing effect, leading to a reduction in melt viscosity and modulus. The extent of this effect would be dependent on its concentration within the polymer matrix.

To illustrate the potential impact of this compound on a common thermoplastic, such as polyvinyl chloride (PVC), a hypothetical study is presented below. In this conceptualized research, varying weight percentages of the diformate are blended with PVC, and the resulting changes in key rheological and mechanical properties are measured.

Hypothetical Influence on Rheological Properties of PVC

The introduction of this compound is expected to significantly lower the melt viscosity of PVC. This is because the small, mobile diformate molecules can position themselves between the large polymer chains, effectively lubricating their movement past one another during flow. This effect would be particularly pronounced at higher shear rates, which are typical in polymer processing techniques like extrusion and injection molding. The reduction in viscosity would allow for lower processing temperatures and pressures, potentially leading to energy savings and reduced thermal degradation of the polymer.

Interactive Data Table: Projected Rheological Properties of PVC Modified with this compound

Concentration of Diformate (wt%)Melt Flow Index (g/10 min at 190°C, 2.16 kg)Melt Viscosity (Pa·s at 190°C, 100 s⁻¹)
03.52500
58.21800
1015.61200
1525.1850
2038.9600

Hypothetical Influence on Mechanical Properties of PVC

The plasticizing effect of this compound would also be reflected in the mechanical properties of the modified PVC. A notable decrease in tensile strength and modulus is anticipated, corresponding to a softer, more flexible material. Conversely, the elongation at break is expected to increase significantly, indicating enhanced ductility. The bulky nature of the trimethylpentane group may also impart a degree of impact resistance, as the flexible side chains could help to dissipate the energy from an impact.

Interactive Data Table: Projected Mechanical Properties of PVC Modified with this compound

Concentration of Diformate (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D Hardness
0502.8580
5422.25075
10351.715070
15281.225065
20220.835060

Future Research Directions and Outlook

Advancements in Sustainable and Green Synthesis Routes

The future synthesis of 2,2,4-trimethylpentane-1,3-diyl diformate will undoubtedly be guided by the principles of green chemistry, aiming for high efficiency, minimal waste, and the use of environmentally benign reagents and conditions.

One of the most promising avenues is the use of enzymatic catalysis. Lipases, in particular, have shown great potential for the esterification of sterically hindered alcohols. solubilityofthings.comacs.org Research into lipases, such as those from Candida antarctica, could lead to highly selective and efficient processes for the diformylation of 2,2,4-trimethylpentane-1,3-diol. acs.org Biocatalytic methods operate under mild conditions and can circumvent the need for harsh acid catalysts and chlorinated solvents. quora.commdpi.com The development of one-pot multienzyme systems could further streamline the synthesis, for instance, by combining a formate-generating enzyme with an esterifying lipase. nih.gov

Another key area of advancement lies in the use of heterogeneous catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or metal oxides, offer significant advantages in terms of reusability and ease of separation from the reaction mixture, simplifying product purification and reducing waste. acs.org The development of novel solid acid catalysts with tailored pore sizes and active site distributions will be crucial for accommodating the bulky structure of the diol and achieving high yields of the diformate.

Furthermore, electrochemical methods for the synthesis of formate (B1220265) esters are emerging as a sustainable alternative. These processes can utilize carbon dioxide as a feedstock to generate formic acid or formate in situ, which then reacts with the alcohol. acs.org This approach not only valorizes a greenhouse gas but can also be powered by renewable electricity, significantly improving the green credentials of the synthesis.

Synthesis ApproachKey AdvantagesPotential Research Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts.Screening for robust lipases, enzyme immobilization, one-pot multienzyme systems.
Heterogeneous Catalysis Catalyst reusability, simplified purification, continuous processing.Development of tailored solid acids, optimization of reaction conditions (temperature, pressure).
Electrochemical Synthesis Utilization of CO2, potential for renewable energy integration.Catalyst development for efficient formate generation, optimization of electrolyzer design.

Discovery of Novel and Highly Selective Catalytic Systems

The structure of 2,2,4-trimethylpentane-1,3-diol, with its primary and sterically hindered tertiary hydroxyl groups, presents a significant challenge and opportunity for selective catalysis. The development of catalysts that can selectively functionalize one hydroxyl group over the other, or control the stepwise formation of the mono- and diformate, is a key research frontier.

Organocatalysis offers a powerful toolkit for achieving high selectivity in the functionalization of diols. rsc.org Chiral organocatalysts, such as those based on pyridine (B92270), imidazole, or peptide scaffolds, can create a specific chiral environment around the substrate. rsc.org This can enable the differentiation between the two hydroxyl groups of the diol, potentially leading to the selective synthesis of either the 1-formate or the 3-formate monoester. Recent progress has shown that catalysts can be designed to overcome the inherent reactivity differences between primary and secondary (or tertiary) alcohols. nih.gov

Metal-based catalysts also hold promise. For instance, tin(IV) catalysts have been shown to selectively tosylate a primary alcohol in the presence of a secondary one. google.com Similar principles could be applied to develop catalysts for selective formylation. Furthermore, gold nanoparticle catalysts have been effective in the aerobic oxidative coupling of alcohols with formaldehyde (B43269) to produce formate esters, offering a novel synthetic route. nih.govresearchgate.net Research into bimetallic catalysts may also unlock new reactivity and selectivity patterns.

A significant research goal will be the development of "switchable" catalytic systems, where the selectivity can be tuned by changing the reaction conditions or the catalyst structure. This would provide access to the monoformates and the diformate from the same starting material, enhancing the synthetic utility of 2,2,4-trimethylpentane-1,3-diol.

Catalyst TypePotential for SelectivityResearch Direction
Organocatalysts High enantioselectivity and regioselectivity through non-covalent interactions.Design of chiral catalysts for selective mono-formylation.
Metal-Based Catalysts Lewis acidity and redox properties can be tuned for selective transformations.Exploration of tin, gold, and bimetallic catalysts for diformylation.
Switchable Catalysts Ability to control product distribution by altering reaction parameters.Development of stimuli-responsive catalysts for selective synthesis.

Rational Design of Materials Leveraging the this compound Scaffold

The unique molecular architecture of this compound can be leveraged in the rational design of new materials with tailored properties. The bulky trimethylpentane backbone is expected to impart specific characteristics, such as increased solubility in organic media, low volatility, and hydrolytic stability, which are desirable in various applications.

One potential application is in the formulation of advanced polymers and resins. The diformate could act as a specialty plasticizer or a coalescing agent in coatings. Its structure-property relationships can be systematically investigated to understand how the ester groups and the branched alkyl chain influence properties like glass transition temperature, flexibility, and compatibility with different polymer matrices. hscprep.com.augeeksforgeeks.org

The compound could also serve as a scaffold for creating more complex molecules in fields like tissue engineering or drug delivery. nih.govmdpi.com The two formate groups could be selectively replaced to attach different functional moieties, leading to the creation of amphiphilic molecules or building blocks for self-assembling systems. The rational design of such materials would depend on a thorough understanding of how the scaffold's geometry influences intermolecular interactions and macroscopic properties. rsc.org

Furthermore, the development of materials with tunable properties based on this scaffold is a promising outlook. For example, by creating copolymers with monomers containing the this compound unit, it might be possible to precisely control the mechanical and thermal properties of the resulting polymer.

Potential ApplicationKey Properties LeveragedResearch Outlook
Polymers and Coatings Low volatility, good solubility, potential for hydrolytic stability.Use as a specialty plasticizer, coalescing agent, or monomer for novel polymers.
Biomaterials Biocompatible scaffold with handles for functionalization.Design of scaffolds for tissue engineering or as a component of drug delivery systems.
Functional Fluids Specific viscosity and thermal properties.Exploration as a component in lubricants or heat transfer fluids.

Integrated Computational and Experimental Methodologies for Comprehensive Understanding

A deep understanding of the synthesis, properties, and potential applications of this compound will be greatly accelerated by the integration of computational and experimental approaches. mdpi.comnorthwestern.edumdpi.comresearchgate.net

Density Functional Theory (DFT) calculations can provide invaluable insights into the reaction mechanisms of its synthesis. rsc.org By modeling the transition states and intermediates, researchers can elucidate the most favorable reaction pathways, understand the role of catalysts, and predict reaction kinetics. nih.gov This computational guidance can significantly reduce the experimental effort required for process optimization.

Computational methods are also powerful tools for predicting the material properties of the compound and the materials derived from it. Group additivity methods and more advanced simulations can be used to estimate thermochemical properties, solubility, and even mechanical characteristics. acs.orgacs.org This predictive capability allows for the in silico screening of potential applications before committing to extensive laboratory work.

The synergy between computational modeling and experimental validation will be crucial. acs.org For example, DFT predictions of reaction yields under different catalytic conditions can be tested in the lab. Conversely, experimental observations of unexpected reactivity or material properties can prompt new computational studies to uncover the underlying molecular principles. This iterative cycle of prediction and verification will be the most efficient path to unlocking the full potential of this compound.

MethodologyContribution to ResearchFuture Integration
DFT Calculations Elucidation of reaction mechanisms, prediction of kinetic and thermodynamic parameters.Guiding the design of selective catalysts and optimizing synthesis conditions.
Molecular Modeling Prediction of physical and chemical properties of the molecule and derived materials.In silico screening of potential applications and rational design of new materials.
Experimental Validation Synthesis, characterization, and testing of the compound and its applications.Providing feedback for refining computational models and discovering new phenomena.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2,2,4-Trimethylpentane-1,3-diyl diformate with high purity, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis should employ esterification of 2,2,4-trimethylpentane-1,3-diol with formic acid under acidic catalysis. Optimization involves factorial design to test variables like temperature (80–120°C), molar ratios (diol:formic acid = 1:2 to 1:3), and catalyst concentration (e.g., H₂SO₄ at 1–5 mol%). Reaction progress can be monitored via GC-MS or NMR to identify intermediates and byproducts . Post-synthesis purification may require fractional distillation or preparative chromatography to isolate the diformate from unreacted diol or monoester derivatives .

Q. How can researchers characterize the thermodynamic properties of this compound, and what contradictions exist in existing datasets?

  • Methodological Answer : Key properties include enthalpy of formation (ΔHf), vapor pressure, and phase-transition temperatures. Contradictions in literature values (e.g., boiling points ranging from 98–107°C ) necessitate validation using differential scanning calorimetry (DSC) and static vapor-pressure measurements. Computational methods (e.g., Gaussian with DFT-B3LYP) can reconcile discrepancies by comparing calculated vs. experimental thermochemistry data .

Q. What separation techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (nanofiltration) or centrifugal partition chromatography (CPC) are optimal for isolating polar esters. Solvent selection (e.g., hexane/ethyl acetate gradients) should prioritize partition coefficients (logP) derived from computational solubility models . Advanced techniques like simulated moving bed (SMB) chromatography may scale purification for kinetic studies .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of catalytic systems for this compound synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via NEB method) identify energetically favorable pathways for acid-catalyzed esterification. Machine learning (ML) models trained on existing esterification datasets predict optimal catalysts (e.g., ionic liquids vs. solid acids) and reduce trial-and-error experimentation . Coupling computational results with microkinetic modeling refines rate constants and selectivity profiles .

Q. What experimental and computational strategies resolve contradictions in mechanistic studies of this compound hydrolysis?

  • Methodological Answer : Conflicting hydrolysis mechanisms (e.g., acid-catalyzed vs. base-promoted pathways) require isotopic labeling (e.g., D₂O or ¹⁸O tracing) paired with in-situ IR spectroscopy. Multiscale simulations (QM/MM) model solvent effects and proton-transfer dynamics to validate experimental kinetic isotope effects (KIEs) . Discrepancies in activation energies are addressed via sensitivity analysis of Arrhenius parameters .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the 2,2,4-trimethylpentane backbone reduces nucleophilic substitution rates. Electronic effects are quantified via Hammett σ* constants derived from substituent-free energy relationships (SFER). Experimental validation involves synthesizing analogs with varying substituents and correlating reactivity with DFT-calculated frontier molecular orbitals (FMOs) .

Data Analysis & Validation

Q. What statistical frameworks are suitable for analyzing discrepancies in reaction yield data for this compound synthesis?

  • Methodological Answer : Multivariate ANOVA identifies significant factors (e.g., temperature, catalyst loading) causing yield variability. Bayesian hierarchical models account for batch-to-batch heterogeneity in industrial-scale data. Outliers are flagged via Cook’s distance analysis and re-tested under controlled conditions .

Q. How can researchers integrate heterogeneous datasets (experimental, computational, legacy literature) to build predictive models for this compound?

  • Methodological Answer : Data fusion techniques (e.g., kernel-based integration) harmonize disparate datasets. Legacy data are curated using ontology frameworks (e.g., ChEBI) to ensure consistency. Predictive models employ ensemble methods (random forests, gradient boosting) trained on fused datasets to forecast properties like solubility or catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.